N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of the PPARδ . It binds to the receptor, occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Given the role of pparδ, it can be inferred that the compound may influence pathways related to cellular differentiation, development, and metabolism .
Pharmacokinetics
General properties such as absorption, distribution, metabolism, and excretion (adme) are critical factors that influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of PPARδ in cellular processes. The specific effects would depend on the context of the cell type and physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide typically involves multiple steps. One common approach is the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-isopropoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as an antidepressant and anticonvulsant agent.
Industry: It may be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds share a similar core structure and have been studied for their antidepressant and anticonvulsant activities.
2-aryl-3,4-dihydroisoquinolin-2-ium compounds: These are structurally related and have shown significant antifungal activity.
Uniqueness
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and benzamide moieties contribute to its versatility in chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(2)27-20-9-7-18(8-10-20)21(24)22-12-14-28(25,26)23-13-11-17-5-3-4-6-19(17)15-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBSVFVTIIMWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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